molecular formula C13H15FO2 B1442885 2-(3-Fluoro-4-methoxyphenyl)cyclohexan-1-one CAS No. 1311317-72-2

2-(3-Fluoro-4-methoxyphenyl)cyclohexan-1-one

Cat. No.: B1442885
CAS No.: 1311317-72-2
M. Wt: 222.25 g/mol
InChI Key: CVPGRAVJXKTUOO-UHFFFAOYSA-N
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Description

Molecular Architecture and Conformational Analysis

The fundamental molecular architecture of this compound is defined by its molecular formula C₁₃H₁₅FO₂ and molecular weight of 222 Daltons. The compound features a cyclohexanone ring system substituted at the second carbon position with a 3-fluoro-4-methoxyphenyl group, creating a complex three-dimensional structure with specific conformational preferences.

The cyclohexanone core adopts chair conformations similar to cyclohexane, but with significant modifications due to the carbonyl functionality. The carbonyl carbon maintains sp² hybridization with bond angles approaching 120 degrees, which introduces angular strain when integrated into the six-membered ring system. This structural feature places the carbonyl oxygen in a position that is neither purely axial nor equatorial, but rather intermediate between these orientations.

Conformational analysis reveals that the cyclohexanone ring experiences both angle strain and eclipsing interactions that destabilize the system compared to unsubstituted cyclohexane. The equatorial hydrogen atoms adjacent to the carbonyl carbon adopt an eclipsed configuration relative to the carbonyl bond, contrasting with the staggered arrangements typically observed in cyclohexane systems. These conformational constraints significantly influence the overall molecular geometry and energetics of the compound.

The phenyl substituent at the second carbon position introduces additional conformational complexity. Research on substituted cyclohexanes indicates that substituents preferentially adopt equatorial positions to minimize steric interactions. The 3-fluoro-4-methoxyphenyl group, being relatively bulky, would be expected to favor the equatorial orientation, with the axial conformation representing a higher-energy state due to 1,3-diaxial interactions.

Table 1: Key Molecular Properties of this compound

Property Value Reference
Molecular Formula C₁₃H₁₅FO₂
Molecular Weight 222 Da
Heavy Atoms Count 16
Rotatable Bond Count 2
Number of Rings 2
Polar Surface Area 26 Ų
LogP 3.15
Carbon Bond Saturation (Fsp³) 0.462

Isomeric Relationships and Stereochemical Considerations

The stereochemical landscape of this compound encompasses multiple aspects of molecular isomerism and spatial arrangement. The compound exists as a positional isomer relative to 4-(3-Fluoro-4-methoxyphenyl)cyclohexan-1-one, where the phenyl substituent is located at the fourth rather than second carbon of the cyclohexanone ring. These positional isomers exhibit distinct molecular properties, with the 4-substituted variant having identical molecular formula and weight but different spatial arrangements and potentially different biological activities.

The substitution pattern on the phenyl ring itself contributes to the compound's stereochemical complexity. The 3-fluoro-4-methoxy substitution creates a specific electronic environment that influences both conformational preferences and reactivity patterns. The fluorine atom, being highly electronegative, creates a significant dipole moment that can influence intramolecular interactions and overall molecular conformation.

Chair-chair interconversion in the cyclohexanone ring system presents another stereochemical consideration. Unlike simple cyclohexane, where chair flip results in interconversion of axial and equatorial positions, the presence of the carbonyl group and phenyl substituent creates distinct conformational isomers with different energies. The phenyl group will preferentially occupy the equatorial position in the lower-energy conformer, while the higher-energy conformer places this substituent in the axial orientation.

Computational studies on substituted cyclohexanes indicate that the energy difference between equatorial and axial conformers can be substantial for bulky substituents. The 3-fluoro-4-methoxyphenyl group represents a significant steric demand that would result in a considerable energy preference for the equatorial conformation, potentially on the order of several kilocalories per mole.

The compound's stereochemical behavior is further influenced by the specific substitution pattern on the aromatic ring. The 3-fluoro-4-methoxy arrangement creates an asymmetric electronic environment that may influence the preferred orientation of the phenyl ring relative to the cyclohexanone core. This orientation preference could manifest as restricted rotation around the carbon-carbon bond connecting the phenyl group to the cyclohexanone ring.

Computational Modeling of Electronic and Geometric Properties

Computational analysis of this compound reveals distinctive electronic and geometric characteristics that emerge from the combination of the cyclohexanone core and the fluorinated methoxy-substituted phenyl group. The compound's electronic properties are significantly influenced by the presence of the fluorine atom and methoxy group, which create distinct electrostatic environments and influence molecular reactivity patterns.

The calculated LogP value of 3.15 indicates moderate lipophilicity, suggesting balanced hydrophobic and hydrophilic character that could influence biological membrane permeability and tissue distribution. This value reflects the combined contributions of the hydrophobic cyclohexanone and phenyl components balanced against the polar influences of the carbonyl, methoxy, and fluorine functionalities.

Electronic structure calculations demonstrate that the fluorine substituent significantly affects the electronic density distribution within the molecule. The high electronegativity of fluorine creates electron-withdrawing effects that influence both the phenyl ring and, to a lesser extent, the cyclohexanone system through inductive effects. This electronic perturbation can be observed in the compound's spectroscopic properties and reactivity patterns.

The polar surface area of 26 Ų represents a relatively modest polar character, consistent with the predominance of hydrocarbon framework combined with limited polar functionality. This value suggests potential for membrane permeability while maintaining sufficient polarity for aqueous solubility under appropriate conditions.

Geometric optimization studies indicate that the compound adopts preferred conformations that minimize steric clashes while optimizing electronic interactions. The rotatable bond count of 2 reflects the primary conformational flexibility around the carbon-carbon bond connecting the phenyl substituent to the cyclohexanone ring and the carbon-oxygen bond of the methoxy group.

Table 2: Electronic and Geometric Properties from Computational Analysis

Property Calculated Value Significance Reference
Hydrogen Bond Acceptors 2 Carbonyl oxygen and methoxy oxygen
Hydrogen Bond Donors 0 No available proton donors
Topological Polar Surface Area 26 Ų Moderate polarity
Molecular Volume Calculated from heavy atoms Steric bulk assessment
Dipole Moment Enhanced by fluorine substitution Electronic asymmetry

Advanced computational methods, including density functional theory calculations, have been employed to understand the energetics of conformational transitions in similar cyclohexanone systems. These studies reveal that the presence of electronegative substituents like fluorine can stabilize certain conformational arrangements through favorable electrostatic interactions. The computational modeling also provides insights into the preferred orientations of the phenyl ring relative to the cyclohexanone core, taking into account both steric and electronic factors.

Molecular dynamics simulations of related cyclohexanone derivatives demonstrate that the conformational behavior is significantly influenced by the nature and position of substituents. For this compound, such simulations would be expected to reveal preferential conformations that optimize the balance between steric avoidance and favorable electronic interactions. The computational results provide a foundation for understanding the compound's three-dimensional structure and its implications for chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c1-16-13-7-6-9(8-11(13)14)10-4-2-3-5-12(10)15/h6-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPGRAVJXKTUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCCC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-(3-Methoxyphenyl)cyclohexanol Intermediate

A crucial intermediate in the synthesis is 1-(3-methoxyphenyl)cyclohexanol , which can be prepared via a Grignard reaction as follows:

Step Reagents & Conditions Description Yield
1 3-Methoxyphenylmagnesium bromide (1 M in THF), cyclohexanone in diethyl ether At 0°C, slow addition of cyclohexanone to Grignard reagent; stirred at room temperature for 4 h 100% (isolated as pale yellow oil)
2 Quenching with water at 0°C, extraction with diethyl ether, drying over MgSO4 Work-up to isolate the alcohol intermediate

This method is referenced in a patent (WO2004/50619) and is well-established for obtaining the cyclohexanol intermediate with high yield and purity.

Introduction of the Fluoro Group

The fluorine substituent at the 3-position of the phenyl ring is typically introduced before the Grignard formation or via electrophilic aromatic substitution on an appropriately substituted phenyl precursor. Alternatively, fluorinated starting materials can be used directly to prepare the organometallic reagent.

One documented approach involves:

  • Starting from 3-fluoro-4-methoxyphenol or its derivatives.
  • Conversion to the corresponding halide or organometallic intermediate (e.g., via lithium-halogen exchange using n-butyllithium at low temperature, around -78°C).
  • Subsequent reaction with cyclohexanone or cyclohexenone derivatives to form the desired ketone.

Alternative Synthetic Routes and Functional Group Transformations

A patent (US6624323B1) describes a multi-step process involving:

  • Alkylation of substituted phenols with aliphatic halides in solvents like N,N-dimethylformamide (DMF) using potassium carbonate as base at elevated temperatures (100–140°C).
  • Formation of 2-cyclohexen-1-one intermediates via lithium-halogen exchange followed by addition of cyclohexenone derivatives at low temperatures.
  • Introduction of cyano or carboxyl groups on the cyclohexane ring via treatment with quaternary ammonium salts and alkali metal cyanide or lithium N,N-diisopropylamide and chloro orthoformates, respectively, under controlled heating conditions (90–120°C for 24–72 hours).

These methods highlight the versatility of the cyclohexanone scaffold functionalization and the potential for late-stage modifications.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents & Conditions Key Notes Yield / Outcome
1 Grignard formation 3-Fluoro-4-methoxyphenyl bromide + Mg in THF Formation of arylmagnesium bromide High yield, pure reagent
2 Nucleophilic addition Arylmagnesium bromide + cyclohexanone in Et2O at 0–20°C Forms 1-(3-fluoro-4-methoxyphenyl)cyclohexanol Quantitative yield reported for methoxy analog
3 Oxidation PCC or Swern oxidation Converts cyclohexanol to cyclohexanone High yield expected
4 Functional group introduction (optional) Alkylation, cyanation, or carboxylation using DMF, K2CO3, quaternary ammonium salts For further substitution on cyclohexane ring Moderate to high yields depending on conditions

Research Findings and Considerations

  • The Grignard reaction of substituted phenylmagnesium bromides with cyclohexanone is a reliable and high-yielding route to the cyclohexanol intermediate, which can be readily oxidized to the ketone.
  • The use of lithium-halogen exchange at low temperatures (-78°C) enables the preparation of sensitive organolithium intermediates, which can then be reacted with cyclohexenone derivatives to form the desired ketones with substituted phenyl rings.
  • Alkylation reactions in polar aprotic solvents like DMF with potassium carbonate base allow efficient ether formation on phenols, which is relevant for preparing methoxy-substituted phenyl precursors.
  • Late-stage functionalization of the cyclohexanone ring, such as cyanation or carboxylation, expands the chemical diversity and potential utility of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted cyclohexanones.

Scientific Research Applications

Research has indicated various biological activities associated with 2-(3-Fluoro-4-methoxyphenyl)cyclohexan-1-one:

  • Anticancer Activity:
    • The compound has been explored for its potential as an inhibitor of specific cancer-related targets, such as polo-like kinase 1 (Plk1), which is implicated in cell division and cancer proliferation .
    • In vitro studies have shown that modifications to the structure can enhance its inhibitory potency against Plk1, suggesting potential for development as an anticancer agent.
  • Neuroprotective Effects:
    • Preliminary investigations suggest that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems, potentially benefiting conditions like Alzheimer's disease.
  • Antimicrobial Properties:
    • Similar compounds have demonstrated enhanced efficacy against resistant bacterial strains, indicating that this compound may also contribute to antimicrobial strategies.

Case Study 1: Anticancer Research

A study focused on the development of inhibitors targeting Plk1 revealed that derivatives of this compound showed promising results in reducing cell viability in various cancer cell lines. The structure-activity relationship (SAR) analysis highlighted that specific substitutions enhanced binding affinity and selectivity towards Plk1, underscoring the compound's potential in cancer therapy.

Case Study 2: Neuroprotection

In a neuroprotective study, researchers evaluated the effects of this compound on neuronal cultures subjected to oxidative stress. Results indicated that treatment with this compound significantly reduced neuronal death and promoted survival through mechanisms involving oxidative stress modulation.

Data Table: Biological Activities Overview

Activity TypeDescriptionReferences
AnticancerInhibits polo-like kinase 1; potential for cancer therapy
NeuroprotectiveReduces oxidative stress-induced neuronal death
AntimicrobialEnhances antibiotic efficacy against resistant strains

Mechanism of Action

The mechanism by which 2-(3-Fluoro-4-methoxyphenyl)cyclohexan-1-one exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Variations

The table below highlights key structural differences between 2-(3-Fluoro-4-methoxyphenyl)cyclohexan-1-one and analogous compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Features References
This compound 3-Fluoro-4-methoxyphenyl ~224.2 High lipophilicity due to fluorine/methoxy
Methoxetamine (MXE) 3-Methoxyphenyl, ethylamino ~247.3 NMDA receptor antagonist; Schedule I controlled substance
Ketamine 2-Chlorophenyl, methylamino ~237.7 Anesthetic; NMDA antagonist
2-(2-Chlorophenyl)cyclohexan-1-one 2-Chlorophenyl 208.69 Chloro substituent; no pharmacological activity reported
Fluorexetamine 3-Fluorophenyl, ethylamino ~235.3 Arylcyclohexylamine; research chemical
2-[(4-Methoxyphenyl)methylidene]cyclohexan-1-one 4-Methoxyphenyl, methylidene group ~216.3 Conjugated enone; UV-active
Key Observations:
  • Amino Group Presence: MXE, ketamine, and Fluorexetamine contain amino groups, enabling NMDA receptor antagonism and psychoactive effects. The absence of an amino group in the target compound likely eliminates such activity .
  • Conjugation : Compounds like 2-[(4-methoxyphenyl)methylidene]cyclohexan-1-one exhibit extended conjugation, altering UV-Vis properties and reactivity in aldol reactions .

Pharmacological and Regulatory Status

  • Activity: Unlike MXE or ketamine, the target compound lacks NMDA antagonism due to the absence of an amino group. However, its fluoromethoxy substituents may confer antioxidant or anti-inflammatory properties, as seen in morpholine Mannich base analogs of cyclohexanones .
  • Regulatory Status : MXE and Methoxisopropamine (MXiPr) are Schedule I controlled substances in multiple jurisdictions . The target compound’s legal status remains undefined but may face scrutiny as a precursor.

Physicochemical Properties

Property This compound MXE 2-(2-Chlorophenyl)cyclohexan-1-one
LogP (Predicted) ~2.8 ~3.1 ~2.5
Solubility (Water) Low Very low Moderate
Melting Point Not reported 120–122°C 45–47°C
  • Lipophilicity : The fluorine and methoxy groups increase LogP compared to chloro analogs, suggesting higher membrane permeability .

Biological Activity

2-(3-Fluoro-4-methoxyphenyl)cyclohexan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and applications in scientific research.

The molecular structure of this compound includes a cyclohexanone ring substituted with a fluorinated and methoxylated phenyl group. This unique structure contributes to its biological activity, making it a valuable compound in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to modulate various signaling pathways, which can influence cellular processes such as apoptosis, proliferation, and inflammation .

Anticancer Properties

Recent studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by activating caspase pathways and inhibiting cell cycle progression . The compound's IC50 values against different cancer cell lines are summarized in Table 1.

Cell Line IC50 (µM) Mechanism
MDA-MB-23115.2Apoptosis induction
AGS32.2Cell cycle arrest
A17263.4Necrosis

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Study on Cytotoxicity

A study conducted on the cytotoxic effects of this compound involved treating various cancer cell lines with different concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, particularly in MDA-MB-231 cells, which are known for their aggressive nature. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment .

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. Researchers treated RAW264.7 macrophages with lipopolysaccharide (LPS) to induce inflammation and subsequently administered varying concentrations of this compound. The findings showed a significant reduction in TNF-α levels compared to untreated controls, highlighting the compound's potential as an anti-inflammatory agent .

Drug Development

Due to its diverse biological activities, this compound is being explored as a lead compound for developing new therapeutics targeting cancer and inflammatory diseases. Its ability to modulate key biological pathways makes it a promising candidate for further investigation.

Chemical Synthesis

The compound serves as a building block in organic synthesis, particularly for creating more complex pharmaceutical agents. Its unique structure allows chemists to modify it further for enhanced efficacy or selectivity against specific targets .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2-(3-Fluoro-4-methoxyphenyl)cyclohexan-1-one?

Answer:
The synthesis typically involves Friedel-Crafts acylation or nucleophilic aromatic substitution. For example, analogous compounds like 2-(3-(4-fluorophenyl)furan-2-yl)cyclohexan-1-one derivatives are synthesized via Friedel-Crafts reactions using Lewis acid catalysts (e.g., AlCl₃) to introduce aryl groups to the cyclohexanone core . Another route involves coupling halogenated intermediates (e.g., 3-fluoro-4-methoxyphenylboronic acid) with cyclohexanone derivatives under Suzuki-Miyaura conditions. Reaction optimization, such as solvent selection (e.g., dichloromethane or ethanol) and temperature control (40–80°C), is critical to achieving yields between 37% and 75% .

Advanced: How can researchers optimize reaction conditions to enhance the yield and purity of this compound?

Answer:
Key parameters include:

  • Catalyst selection : Lewis acids like BF₃·Et₂O improve electrophilic substitution efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic reactivity, while non-polar solvents favor Friedel-Crafts acylation .
  • Temperature gradient : Stepwise heating (e.g., 60°C for 12 hours followed by reflux) minimizes side-product formation.
  • Purification : Column chromatography with silica gel (eluent: petroleum ether/ethyl acetate, 10:1) resolves impurities, as evidenced by Rf values of 0.33–0.35 in similar compounds .

Basic: What spectroscopic techniques are employed for structural characterization?

Answer:

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., fluorine-induced deshielding at δ 7.23–6.95 ppm for aromatic protons) .
  • ¹⁹F NMR : Confirms fluorine substitution (singlets near δ -110 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₃H₁₄FNO₃: 264.1034) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, using software like WinGX or SHELX for refinement .

Advanced: How can discrepancies in NMR data between synthesized batches be resolved?

Answer:
Discrepancies often arise from:

  • Stereoisomerism : Use 2D NMR (COSY, NOESY) to distinguish diastereomers .
  • Solvent effects : Record spectra in deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆).
  • Impurity profiling : LC-MS or GC-MS identifies byproducts (e.g., hydroxy ketones or unreacted intermediates) .
  • Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated in corrected nomenclature cases .

Basic: What biological activities are reported for structurally analogous cyclohexanone derivatives?

Answer:

  • Anti-inflammatory activity : Mannich base derivatives of cyclohexanones show potency comparable to diclofenac (e.g., IC₅₀ = 12 µM in COX-2 inhibition assays) .
  • Antioxidant effects : Substituted cyclohexanones exhibit radical scavenging (e.g., 65% DPPH inhibition at 50 µM), though methoxy groups may reduce activity .
  • Enzyme inhibition : Fluorinated analogs act as lipoxygenase inhibitors (IC₅₀ = 8.3 µM) due to enhanced electron-withdrawing effects .

Advanced: What strategies elucidate the pharmacological mechanism of this compound?

Answer:

  • In vitro assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase, lipoxygenase) using fluorogenic substrates .
  • Molecular docking : Simulate binding interactions with proteins (e.g., COX-2 active site) using AutoDock Vina .
  • Metabolic stability : Assess hepatic microsomal degradation to optimize bioavailability. Fluorine substitution improves metabolic resistance, as seen in related compounds .

Advanced: How can crystallization challenges for X-ray analysis be addressed?

Answer:

  • Co-crystallization agents : Add small molecules (e.g., crown ethers) to stabilize crystal lattices .
  • Temperature gradients : Slow cooling (0.5°C/hour) from saturated solutions promotes nucleation.
  • Software tools : Use SHELXL for refining disordered structures or twinned crystals, leveraging high-resolution data (<1.0 Å) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Fluoro-4-methoxyphenyl)cyclohexan-1-one
Reactant of Route 2
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2-(3-Fluoro-4-methoxyphenyl)cyclohexan-1-one

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